molecular formula C8H14N4 B15325731 4-((1h-1,2,4-Triazol-5-yl)methyl)piperidine

4-((1h-1,2,4-Triazol-5-yl)methyl)piperidine

Cat. No.: B15325731
M. Wt: 166.22 g/mol
InChI Key: GAWOYKRMNCXPMM-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1,2,4-triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide under acidic conditions.

    Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the triazole with a piperidine derivative that has a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazolone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Mechanism of Action

The mechanism of action of 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole ring without the piperidine substitution.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A triazole derivative with a benzoic acid moiety.

    1-(1H-1,2,4-Triazol-1-yl)propan-2-one: A triazole derivative with a ketone group.

Uniqueness

4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-9-4-2-7(1)5-8-10-6-11-12-8/h6-7,9H,1-5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWOYKRMNCXPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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